Home > Products > Screening Compounds P22917 > Defensin, beta 107A
Defensin, beta 107A -

Defensin, beta 107A

Catalog Number: EVT-246127
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Defensin, beta 107A, is a member of the beta-defensin family, which comprises small, cysteine-rich cationic proteins that play a crucial role in the innate immune response of various organisms. These proteins are primarily produced by epithelial cells and are known for their antimicrobial properties, which include the ability to disrupt microbial membranes and modulate immune responses. Defensins are characterized by a conserved structure featuring multiple disulfide bonds, contributing to their stability and functionality.

Source

Defensin, beta 107A is encoded by the DEFB107A gene located on human chromosome 8. This gene is part of a larger cluster of defensin genes that exhibit polymorphism and evolutionary conservation across species. Beta-defensins are predominantly expressed in various tissues, including the skin, respiratory tract, and gastrointestinal tract, where they serve as a first line of defense against pathogens .

Classification

Beta-defensins are classified into two main groups: alpha-defensins and beta-defensins. While alpha-defensins are primarily found in neutrophils and Paneth cells, beta-defensins are more widely distributed across different tissues and cell types. The classification is based on the structural characteristics and the arrangement of disulfide bonds within the proteins .

Synthesis Analysis

Methods

The synthesis of Defensin, beta 107A can be achieved through solid-phase peptide synthesis techniques. One effective method involves Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for the sequential addition of amino acids to a solid support resin.

Technical Details

  1. Fmoc Solid-Phase Synthesis: This method utilizes Fmoc-protected amino acids, which are sequentially coupled to a growing peptide chain on a solid support. The protective group is removed with a base (usually piperidine), allowing for the next amino acid to be added.
  2. Oxidative Folding: After synthesis, the linear precursor undergoes oxidative folding to form disulfide bonds. This process can be monitored using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to confirm successful bond formation .
Molecular Structure Analysis

Structure

Defensin, beta 107A features a compact structure stabilized by three disulfide bonds formed between cysteine residues. The characteristic six-cysteine motif typical of defensins contributes to their structural integrity and biological activity.

Data

The molecular formula for Defensin, beta 107A is C_56H_74N_16O_13S_6, with a molecular weight of approximately 1,350 Da. The presence of positively charged residues enhances its interaction with negatively charged microbial membranes .

Chemical Reactions Analysis

Reactions

Defensin, beta 107A exhibits various chemical reactions relevant to its biological function:

  1. Membrane Disruption: The cationic nature allows it to interact with anionic bacterial membranes, leading to pore formation and subsequent cell lysis.
  2. Immune Modulation: It can also bind to receptors on immune cells, triggering signaling pathways that enhance immune responses.

Technical Details

The mechanism of action involves electrostatic interactions that facilitate the insertion of defensin into lipid bilayers, resulting in membrane permeabilization .

Mechanism of Action

Process

Defensin, beta 107A functions primarily through its ability to disrupt microbial membranes and modulate host immune responses:

Data

Studies have shown that defensins can also exhibit chemotactic properties, attracting immune cells to sites of infection.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Highly stable due to multiple disulfide bonds.
  • pH Sensitivity: Activity may vary with changes in pH; optimal activity is often observed around neutral pH levels.

Relevant Data or Analyses

Defensin activity can be influenced by factors such as ionic strength and temperature; studies indicate that higher ionic strengths may reduce antimicrobial efficacy due to shielding effects on electrostatic interactions .

Applications

Scientific Uses

Defensin, beta 107A has several important applications in scientific research:

  1. Antimicrobial Research: Its potent antimicrobial properties make it a candidate for developing new antibiotics or antimicrobial agents.
  2. Immunology Studies: Researchers study its role in modulating immune responses to better understand host-pathogen interactions.
  3. Therapeutic Development: Defensin mimetics are being explored as potential therapeutic agents for treating infections or inflammatory diseases .
Molecular and Structural Biology of DEFB107A

Gene Architecture and Genomic Context

Chromosomal Localization and Duplication Events in the 8p23.1 Beta-Defensin Cluster

DEFB107A resides within the 8p23.1 chromosomal locus, a region characterized by extensive structural variation and dense clustering of beta-defensin genes. This locus harbors at least two duplicated beta-defensin clusters arranged in tail-to-tail orientation due to segmental duplications. The DEFB107A gene represents the centromeric copy of this duplication event, spanning a genomic region from 7,811,720 to 7,815,716 (GRCh38/hg38) [1]. This chromosomal region is prone to rearrangements, including the common 8p23.1 duplication syndrome, which can encompass the DEFB cluster and is associated with developmental disorders, though DEFB107A itself is not consistently implicated as the primary driver of pathology [2] [9]. The genomic architecture features low-copy repeats (REP D and REP P) that facilitate non-allelic homologous recombination, leading to copy number variations (CNVs) affecting defensin gene copy numbers across populations [9].

Comparative Analysis of DEFB107A and Its Paralog DEFB107B

DEFB107A shares a high sequence identity (>99%) with its paralog DEFB107B, resulting from the duplication of a ~3.68 Mb segment at 8p23.1. Both genes encode identical precursor proteins (beta-defensin 107) but reside in inverted genomic contexts relative to each other [1] [9]. Despite their sequence similarity, subtle regulatory differences may exist due to distinct flanking sequences. The core duplicated region contains 31 genes and microRNAs, with DEFB107A/B, GATA4, and SOX7 considered dosage-sensitive genes. While DEFB107A/B are preserved in the duplication, their functional redundancy or divergence remains incompletely characterized. Notably, CNV studies have identified breakpoints within the DEFB cluster, with variations occurring between ~1 kb distal to DEFB108P and 10 kb proximal to DEFB107, potentially affecting regulatory landscapes [1] [9].

Table 1: Genomic Characteristics of DEFB107A and DEFB107B

FeatureDEFB107ADEFB107B
Chromosomal Position8p23.1 (centromeric copy)8p23.1 (telomeric copy)
Gene ID245910140564
Exon Count22
Protein IdentityIdentical to DEFB107BIdentical to DEFB107A
Genomic ContextWithin duplicated segmentWithin duplicated segment
Expression PatternsLow in reference datasetsLow in reference datasets

Regulatory Elements and Promoter Variability Influencing Expression

The DEFB107A promoter region contains putative transcription factor binding sites associated with inflammation and microbial challenge (e.g., NF-κB sites), consistent with inducible expression patterns observed in beta-defensins [4]. However, direct experimental evidence for DEFB107A-specific regulatory elements remains limited. Variability in DEFB107A expression may be influenced by the common 8p23.1 inversion polymorphism (3.8 Mb) flanked by REP D and REP P, which exists in both direct and inverted orientations in the population. Maternal heterozygosity for this inversion predisposes to rearrangements via unequal crossing-over, potentially altering regulatory interactions [9]. Additionally, CpG islands near the transcription start site suggest epigenetic regulation, though methylation studies specific to DEFB107A are lacking.

Structural Determinants of Function

Conserved Cysteine Motifs and Disulfide Bond Topology

DEFB107A adopts the hallmark beta-defensin fold stabilized by three intramolecular disulfide bonds formed by six conserved cysteine residues arranged in a Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 connectivity pattern (characteristic of the β-defensin family) [3] [8]. This disulfide topology creates a compact, triple-stranded beta-sheet structure essential for maintaining structural integrity under physiological conditions. The cysteine motif (C-X₆-C-X₄-C-X₉-CC-X₄-C-X₆-C) is strictly conserved across primate beta-defensins, implying non-redundant structural roles. Disulfide bonds confer resistance to proteolytic degradation and are critical for maintaining the amphipathic structure – featuring a hydrophobic face and a cationic hydrophilic face – necessary for membrane interactions [3] [8].

Role of the Cationic Charge Distribution in Antimicrobial Activity

The antimicrobial activity of DEFB107A is critically dependent on its net positive charge (+5 to +7 at physiological pH) and the spatial distribution of cationic residues (primarily lysine and arginine). Biophysical studies on model beta-defensins demonstrate that charge clustering at peptide termini minimizes self-aggregation and enhances bacterial membrane disruption [3] [4] [8]. Specifically, peptides with symmetric charge distribution (e.g., three lysines at both N- and C-termini) exhibit reduced oligomerization in solution compared to those with asymmetric charge, leading to more efficient penetration of anionic bacterial membranes. DEFB107A’s cationic residues facilitate initial electrostatic attraction to negatively charged phospholipids (e.g., phosphatidylglycerol) in bacterial membranes, followed by hydrophobic interactions mediated by its core hydrophobic residues (e.g., Ala, Leu, Phe, Trp). This multi-step mechanism is supported by studies showing that reducing hydrophobicity (e.g., Leu→Ala substitutions) preserves antimicrobial activity while significantly reducing hemolysis [4] [8].

Table 2: Charge and Hydrophobicity Parameters Influencing Beta-Defensin Activity

Structural FeatureHigh Activity/Low ToxicityReduced Activity/High ToxicityFunctional Implication
Net Charge (+)+5 to +9<+4 or >+10Optimal bacterial membrane attraction
Charge DistributionSymmetric (termini)Clustered or asymmetricMinimizes self-aggregation
Hydrophobicity (Core)Moderate (Ala-rich)High (Leu/Phe-rich)Balances membrane insertion vs. selectivity
Key ResiduesTrp (anchor), Lys/Arg (charge)Non-conservative substitutionsDisrupts structure or membrane interaction

Oligomerization Dynamics and Functional Implications

DEFB107A exhibits concentration-dependent oligomerization, transitioning from monomers/dimers in solution to higher-order oligomers upon membrane binding. Studies on homologous beta-defensins reveal that peptides with high hydrophobicity (e.g., containing ≥4 Leu residues) form stable β-strand aggregates in bacterial lipid membranes (e.g., POPE:DOPG bilayers), directly correlating with membrane poration and bactericidal effects [5] [8]. Oligomerization is a double-edged sword: while facilitating pore formation in microbial membranes, excessive self-association in solution can reduce bioavailability and increase off-target cytotoxicity. For DEFB107A, premature oligomerization in the aqueous phase might impair functional interactions with target membranes, akin to observations with dynamin-related protein 1 (Drp1), where dimeric species are selectively recruited to membrane receptors over higher-order oligomers [5]. The conserved AxxxA motif ("small-xxx-small") in beta-defensin hydrophobic cores promotes dimerization within membranes, potentially stabilizing oligomeric pores [8]. Dynamic transitions between oligomeric states thus represent a key regulatory mechanism for DEFB107A’s activity.

Table 3: Oligomerization States and Functional Consequences in Beta-Defensins

Oligomeric StateConditions Favoring StateFunctional RoleDetection Methods
Monomer/DimerLow concentration, aqueous phaseEfficient membrane recruitment; low cytotoxicitySDS-PAGE, Size-exclusion chromatography
Multimer (4-6 mer)Membrane-bound statePore nucleation; membrane curvature sensingAtomic force microscopy (AFM)
Large AggregatesHigh hydrophobicity, high concentrationLoss of activity; host cell damageFTIR (β-aggregate spectra), Hemolysis

Properties

Product Name

Defensin, beta 107A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.